molecular formula C11H16N2 B1465160 N-methyl-N-phenylpyrrolidin-3-amine CAS No. 22106-67-8

N-methyl-N-phenylpyrrolidin-3-amine

Cat. No.: B1465160
CAS No.: 22106-67-8
M. Wt: 176.26 g/mol
InChI Key: JIIDHZWUCLLFKI-UHFFFAOYSA-N
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Description

Fundamental Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Chemical Biology

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. frontiersin.org This structural motif is prevalent in a vast array of natural products, including many alkaloids, and is a key component in numerous pharmacologically important synthetic compounds. frontiersin.orgmdpi.com Its significance is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals. nih.gov

The utility of the pyrrolidine scaffold stems from several key features:

Stereochemistry: The saturated, non-planar nature of the pyrrolidine ring allows for the presence of up to four stereogenic centers, leading to a high degree of stereoisomerism. nih.gov This three-dimensional complexity is crucial for creating molecules with specific spatial orientations that can interact selectively with biological targets like proteins and enzymes. nih.govresearchgate.net

Synthetic Versatility: Pyrrolidine and its derivatives, such as the amino acid L-proline and 4-hydroxyproline, are versatile building blocks and effective chiral controllers in asymmetric synthesis. mdpi.comnih.gov They are widely employed as organocatalysts, efficiently promoting a variety of chemical transformations in an enantioselective manner. mdpi.com

Pharmacological Relevance: The pyrrolidine skeleton is a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. frontiersin.org This has led to the development of pyrrolidine-containing drugs with a wide range of activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. frontiersin.orgresearchgate.net The ability of the nitrogen atom to act as a hydrogen bond acceptor contributes significantly to these molecular interactions. mdpi.com

Overview of N-Substituted Pyrrolidine Derivatives in Advanced Synthetic Methodologies

The functionalization of the pyrrolidine nitrogen atom (N-substitution) is a critical strategy for modulating the chemical and biological properties of the resulting derivatives. N-aryl-substituted pyrrolidines, in particular, are important structural fragments found in numerous bioactive substances. nih.gov

Advanced synthetic methodologies for creating these derivatives are continually being developed:

Reductive Amination: This is considered one of the most efficient strategies for building N-substituted pyrrolidines. It typically involves the reaction of a diketone with a primary amine to form a C=N intermediate, which is then reduced to yield the final C-N bond, with water as the only byproduct. nih.gov For instance, iridium-catalyzed transfer hydrogenation has been successfully used for the successive reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines in high yields. nih.gov

Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex pyrrolidine derivatives in a single step from three or more starting materials, offering high atom economy and efficiency. tandfonline.com One such approach involves the reaction of aldehydes, amines, and trimethylsilyl (B98337) cyanide to form an amino nitrile, which then undergoes an intramolecular Michael addition with methyl acrylate (B77674) to yield substituted N-aryl-pyrrolidines. tandfonline.com

Cyclization Reactions: The construction of the pyrrolidine ring can be achieved through various cyclization strategies. Intramolecular conjugate addition of a nitrogen moiety to an α,β-unsaturated system is one such method. researchgate.net Another powerful technique is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene, which is a cornerstone for synthesizing a wide range of substituted pyrrolidines. researchgate.net

The choice of substituent on the nitrogen atom profoundly influences the molecule's reactivity and function. In organocatalysis, for example, the N-substituent is a key element that dictates the catalyst's activation mode and the resulting enantioselectivity of the transformation. mdpi.com

Rationale for Focused Academic Investigation of N-Methyl-N-phenylpyrrolidin-3-amine

While extensive research literature may not be available for the specific molecule this compound, a strong rationale for its academic investigation can be constructed based on the established importance of its constituent structural motifs. The molecule serves as a versatile scaffold, combining three key elements that are individually significant in chemical research. cymitquimica.com

The Pyrrolidine Core: As established, the pyrrolidine ring is a privileged structure in medicinal chemistry and a versatile scaffold in synthesis. frontiersin.orgnih.gov The presence of the amine at the 3-position offers a site for further functionalization, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

The N-Phenyl Group: The attachment of a phenyl group directly to the pyrrolidine nitrogen (an N-aryl linkage) is a common feature in many bioactive compounds. nih.gov This group can engage in various non-covalent interactions, such as pi-stacking, which are critical for molecular recognition at biological targets. Furthermore, the phenyl ring can be readily substituted, providing a straightforward way to fine-tune the electronic and steric properties of the molecule.

The N-Methyl Group: The presence of the N-methyl group alongside the N-phenyl group creates a tertiary amine at the ring's nitrogen. In medicinal chemistry, N-methylation is a common strategy to alter a compound's properties, such as its basicity, lipophilicity, and metabolic stability. For example, studies on norbelladine (B1215549) derivatives have shown that N-methylation can significantly enhance inhibitory activity against certain enzymes, such as butyrylcholinesterase. mdpi.com

The combination of these three features in a single, relatively simple molecule makes this compound a valuable probe for chemical and biological studies. It can be used as a building block in the synthesis of more complex molecules or investigated for its own potential biological activity, leveraging the rich history of its parent scaffolds. Research into its synthesis and properties would contribute to the broader understanding of how these key structural units interact to produce specific chemical and pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-phenylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13(11-7-8-12-9-11)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIDHZWUCLLFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Methyl N Phenylpyrrolidin 3 Amine and Its Core Pyrrolidine Scaffold

De Novo Pyrrolidine (B122466) Ring Formation Strategies

A prominent and highly efficient method for constructing the pyrrolidine ring is through [3+2] cycloaddition reactions. mdpi.comosaka-u.ac.jp This strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). A common 1,3-dipole used for pyrrolidine synthesis is an azomethine ylide, which can be generated from various precursors, including α-amino acids and their esters. mdpi.comtandfonline.com These ylides then react with a variety of alkenes or alkynes to form the pyrrolidine ring with a high degree of stereocontrol. osaka-u.ac.jp

Recent advancements in this area include the use of glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition, which offers advantages such as minimal byproduct formation and high atom economy. mdpi.com Three-component [3+2] cycloaddition reactions, involving a cyclic amine, an aldehyde, and an olefinic oxindole, have also been developed for the regio- and diastereoselective synthesis of complex spirooxindole-pyrrolidines. rsc.orgnih.gov Furthermore, enantioselective [3+2] cycloadditions have been successfully employed for the synthesis of stereochemically defined pyrrolidine cores. acs.org An iridium-catalyzed reductive approach allows for the generation of azomethine ylides from tertiary amides and lactams, expanding the scope of accessible pyrrolidine structures. acs.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

1,3-Dipole Source Dipolarophile Catalyst/Conditions Product Type Reference
Glycine Maleimides Decarboxylative Tetracyclic pyrrolizidines mdpi.com
Isatin and Glycine Methyl Ester Chloride (Z)-5-arylidine-2-thioxothiazolidin-4-ones Et3N, Acetonitrile, Reflux Spirooxindole pyrrolidines tandfonline.com
Tetrahydroisoquinoline and Aryl Aldehydes Olefinic Oxindoles Benzoic Acid Spirooxindole-pyrrolidines nih.gov
Tertiary Amides Conjugated Alkenes Vaska's Complex [IrCl(CO)(PPh3)2], TMDS Substituted pyrrolidines acs.org

Intramolecular cyclization represents another powerful strategy for pyrrolidine ring formation. This approach involves the cyclization of a linear precursor containing both the nitrogen atom and a suitable reactive group at the appropriate distance. A variety of methods fall under this category, including intramolecular hydroamination and C-H amination reactions. osaka-u.ac.jp For instance, the cyclization of unsaturated amines can be promoted by various catalysts. organic-chemistry.org

Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a direct route to pyrrolidines under mild conditions with excellent regio- and chemoselectivity. organic-chemistry.org Another approach involves the Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids to yield 2-substituted pyrrolidines. organic-chemistry.org Furthermore, the cyclization of amino alcohols can be achieved through activation of the hydroxyl group, even with the less nucleophilic carbamate-protected nitrogen. organic-chemistry.org

Reductive amination is a highly effective method for constructing the pyrrolidine ring, particularly for N-aryl-substituted pyrrolidines. nih.gov This process typically involves the reaction of a dicarbonyl compound with a primary amine to form one or more C=N intermediates, which are then reduced in situ to form the pyrrolidine ring. nih.govstackexchange.com This method is advantageous as water is often the only byproduct. nih.gov

A practical approach involves the successive reductive amination of diketones with anilines, catalyzed by iridium complexes via transfer hydrogenation. nih.gov Another established method utilizes the reductive condensation of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines in an acidic aqueous medium using sodium borohydride (B1222165) as the reducing agent. thieme-connect.com This reaction is generally fast, high-yielding, and compatible with a wide range of functional groups on the amine. thieme-connect.com

Table 2: Reductive Amination Strategies for Pyrrolidine Synthesis

Carbonyl Source Amine Source Reducing Agent/Catalyst Key Features Reference
Diketones Anilines Iridium-catalyzed transfer hydrogenation Successive reductive amination nih.gov
2,5-Dimethoxytetrahydrofuran Primary Amines Sodium borohydride in acidic water Fast, high-yielding, good functional group tolerance thieme-connect.com
4-Oxopentanal Ammonium (B1175870) Chloride Sodium cyanoborohydride Forms a pyrrolidine derivative stackexchange.com

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrrolidines in a single step from three or more starting materials. tandfonline.comtandfonline.com These reactions are advantageous due to their operational simplicity and the ability to generate molecular diversity quickly. tandfonline.comnih.gov

Mannich-type reactions are a classic example of MCRs used in the synthesis of nitrogen-containing compounds. A notable application is the preparation of N-methyl-3-phenyl-3-hydroxy-propylamine, a precursor that could potentially be cyclized to a pyrrolidine, starting from acetophenone, N-methylbenzylamine, and paraformaldehyde. google.com Petasis reactions, a type of borono-Mannich reaction, have also been employed in the synthesis of complex molecules containing pyrrolidine-like structures. nih.gov The synthesis of pyrrolidine derivatives through MCRs often involves the in-situ generation of azomethine ylides, which then undergo cycloaddition reactions. tandfonline.com

Functionalization and Derivatization of Pre-existing Pyrrolidine Rings

Once the core pyrrolidine scaffold is in place, the next crucial step in the synthesis of N-methyl-N-phenylpyrrolidin-3-amine is the introduction of the methyl and phenyl groups at the nitrogen atom.

The introduction of alkyl and aryl groups onto the nitrogen of a pre-existing pyrrolidine ring can be achieved through various N-alkylation and N-arylation methods.

N-Alkylation: Reductive amination of glutamic acid with carbonyl compounds, catalyzed by palladium, has been shown to produce N-alkyl-2-pyrrolidones. rsc.org While this example leads to a pyrrolidone, the underlying principle of reductive N-alkylation is broadly applicable. A widely used method for N-methylation involves the use of sodium hydride and methyl iodide on N-acyl or N-carbamoyl protected amino acids. monash.edu

N-Arylation: Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides can produce N-aryl-2-allyl pyrrolidines. nih.gov More directly, enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, which proceeds through a Negishi coupling of an in-situ generated organozinc intermediate with aryl bromides. organic-chemistry.org This method allows for the formation of a broad range of 2-aryl-N-Boc-pyrrolidines. organic-chemistry.org Another approach involves the reaction of arylamines with cyclic ethers in the presence of POCl₃ and DBU to yield N-aryl-substituted azacycles. organic-chemistry.org

Regioselective Functionalization at the Pyrrolidine C-3 Position

Achieving regioselective functionalization at the C-3 position of the pyrrolidine ring is a significant synthetic challenge due to the similar reactivity of various C-H bonds within the scaffold. acs.org Directed C-H functionalization has emerged as a powerful strategy to overcome this challenge. By installing a directing group on the pyrrolidine nitrogen or at another position, it is possible to guide a catalyst to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.

For instance, palladium-catalyzed C(sp³)–H arylation has been successfully employed for the regioselective functionalization of proline derivatives at the C-3 position. acs.org This method utilizes an aminoquinoline directing group attached as an amide to the proline carboxyl group. The reaction proceeds with high stereospecificity, affording cis-2,3-disubstituted pyrrolidines. acs.org The reaction conditions are often mild, and in some cases, can be performed under solvent-free conditions. acs.org

A combined experimental and computational study on the C4 arylation of pyrrolidines highlighted the complexities of regioselectivity. acs.org While the study focused on C4, it provided insights into the factors governing C-H activation at different positions. The study revealed that both cis- and trans-C(4)–H bonds could be cleaved reversibly, indicating a complex interplay of steric and electronic factors. acs.org This fundamental understanding is crucial for developing highly regioselective methods for C-3 functionalization.

The choice of the directing group is critical for achieving high regioselectivity. For example, in a palladium-catalyzed C-H arylation of pyrrolidine-3-carboxylic acid derivatives, an aminoquinoline auxiliary at the C-3 position directed the arylation to the C-4 position with excellent regio- and stereoselectivity. acs.org This highlights the importance of the directing group's position and structure in controlling the reaction's outcome.

Stereoselective Modification of the Pyrrolidine Core

The stereoselective synthesis of substituted pyrrolidines is of paramount importance as the biological activity of these compounds is often highly dependent on their stereochemistry. nih.gov Several strategies have been developed to control the stereochemical outcome of reactions involving the pyrrolidine core.

One common approach is to start with a chiral precursor, such as L-proline or 4-hydroxyproline, which provides a pre-existing stereocenter that can influence the stereochemistry of subsequent transformations. mdpi.com This "chiral pool" approach has been widely used in the synthesis of various pyrrolidine-containing natural products and pharmaceuticals. mdpi.com

Diastereoselective reactions on a pre-existing pyrrolidine ring are another powerful tool for stereocontrol. For example, the reduction of a chiral N-tert-butanesulfinylimine on a pyrrolidine ring with sodium borohydride proceeds with high diastereoselectivity to yield the corresponding N-tert-butanesulfinyl amine. acs.org Similarly, copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce disubstituted pyrrolidines with high diastereoselectivity. The stereochemical outcome, whether cis or trans, can be influenced by the position of substituents on the alkene chain. nih.gov

Multicomponent reactions (MCRs) offer an efficient way to generate densely functionalized pyrrolidines with multiple stereocenters in a single step. nih.gov For instance, a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported for the diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones. nih.gov

Table 1: Examples of Stereoselective Modifications of the Pyrrolidine Core

Reaction TypeStarting MaterialReagentsProductKey FeatureReference
Diastereoselective ReductionDensely substituted pyrrolidine with N-tert-butanesulfinylimineSodium borohydrideN-tert-butanesulfinyl amine derivativeQuantitative yield and high diastereoselectivity. acs.org acs.org
Intramolecular Aminooxygenationα-Substituted 4-pentenyl sulfonamidesCopper(II)2,5-cis-pyrrolidinesExcellent diastereoselectivity (dr >20:1) and high yields (76–97%). nih.gov nih.gov
Multicomponent ReactionReadily enolizable carbonyls, amines, and aldehydesNot specifiedDensely functionalized pyrrolidinoneExquisite diastereoselectivity and access to scaffolds with all-carbon quaternary stereocenters. nih.gov nih.gov
1,3-Dipolar CycloadditionChiral N-tert-butanesulfinylazadienes and azomethine ylidesAg₂CO₃Densely substituted pyrrolidinesHigh diastereoselectivity, inducing a (2S,3R,4S,5R) absolute configuration. acs.org acs.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its analogs, offering efficient and selective routes to these valuable compounds. Both metal-based and organocatalytic methods have been extensively explored.

Asymmetric Catalysis for Enantioselective Pathways

Asymmetric catalysis is crucial for the synthesis of enantiomerically pure pyrrolidine derivatives, which is often a prerequisite for their use in pharmaceutical applications. nih.govnih.gov A variety of catalytic systems have been developed to achieve high enantioselectivity in the formation of the pyrrolidine ring or its subsequent functionalization.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. unibo.it Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are particularly effective in promoting a wide range of enantioselective transformations. nih.govmdpi.com For example, diarylprolinol silyl (B83357) ethers have been successfully used for the asymmetric functionalization of aldehydes. unibo.it The development of novel chiral pyrrolidine-based organocatalysts is an active area of research, with a focus on fine-tuning the catalyst structure to achieve higher efficiency and enantioselectivity. nih.govunibo.it

Metal-catalyzed asymmetric reactions are also widely employed. Chiral ligands are used to coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, rhodium(II)-catalyzed C–H insertion of carbenes into a pyrrolidine moiety has been shown to produce C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.gov Similarly, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles are a cornerstone for the enantioselective synthesis of substituted pyrrolidines. rsc.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel-catalyzed arylative cyclization, Ruthenium-catalyzed methods)

Transition metal-catalyzed reactions are indispensable for the construction of the pyrrolidine ring and the introduction of substituents. acs.org These methods often offer high efficiency and functional group tolerance.

Palladium-catalyzed reactions are particularly prominent in pyrrolidine synthesis. As mentioned earlier, palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups at specific positions of the pyrrolidine ring. acs.orgacs.org This methodology has been used to synthesize cis-2,3-disubstituted pyrrolidines with high stereospecificity. acs.org

Nickel-catalyzed reactions also provide powerful tools for pyrrolidine synthesis. For example, nickel-catalyzed arylative cyclization can be used to construct the pyrrolidine ring from acyclic precursors.

Ruthenium-catalyzed methods are also being explored for pyrrolidine synthesis. While specific examples for this compound are not detailed in the provided context, ruthenium catalysts are known to be effective in various organic transformations, including those that could be applied to pyrrolidine synthesis.

Organocatalytic Methodologies for Pyrrolidine Formation

Organocatalysis offers a metal-free alternative for the synthesis of pyrrolidines, which can be advantageous in terms of cost, toxicity, and environmental impact. nih.gov The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a classic and powerful organocatalytic method for the construction of the pyrrolidine ring. acs.orgrsc.org This reaction can be catalyzed by various organocatalysts, including those based on proline, to achieve high levels of stereocontrol. nih.govacs.org

Multicomponent reactions catalyzed by organocatalysts are particularly attractive for their ability to rapidly generate molecular complexity. rsc.org For example, a one-pot, three-component reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids, catalyzed by L-proline functionalized magnetic nanorods, has been developed for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org

Table 2: Comparison of Catalytic Approaches in Pyrrolidine Synthesis

Catalytic ApproachCatalyst TypeKey ReactionsAdvantagesReference
Asymmetric CatalysisChiral organocatalysts (e.g., proline derivatives), Chiral metal complexes (e.g., Rh, Cu)Aldol reactions, Michael additions, 1,3-dipolar cycloadditions, C-H insertionHigh enantioselectivity, access to enantiopure compounds. nih.govnih.gov nih.govnih.gov
Transition Metal-Catalyzed CouplingPalladium, Nickel, RutheniumC-H arylation, arylative cyclizationHigh efficiency, functional group tolerance, regioselectivity. acs.orgacs.org acs.orgacs.org
Organocatalytic MethodologiesProline and its derivatives, other small organic molecules1,3-dipolar cycloadditions, multicomponent reactionsMetal-free, environmentally friendly, good stereocontrol. nih.govacs.orgrsc.org nih.govacs.orgrsc.org

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for this compound and other pyrrolidine derivatives to minimize their environmental impact. nih.govresearchgate.netskpharmteco.com This involves considering factors such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

The use of greener solvents is a key aspect of green chemistry. skpharmteco.com Efforts are being made to replace hazardous solvents like DMF, NMP, and CH₂Cl₂ with more environmentally benign alternatives. skpharmteco.com Water is an ideal green solvent, and developing reactions that can be performed in aqueous media is a major goal.

Atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is another important principle. Multicomponent reactions are inherently atom-economical as they combine multiple starting materials into a single product with minimal waste. nih.govrsc.org

The use of catalysts, particularly those that are recyclable, is a cornerstone of green chemistry. researchgate.net Catalysts can significantly reduce energy consumption by lowering the activation energy of a reaction and can often be used in small amounts and recovered and reused. rsc.org For example, the use of L-proline functionalized magnetic nanorods as a catalyst for pyrrolidine synthesis allows for easy separation and reuse of the catalyst. rsc.org

Ultrasound irradiation has also been explored as a green technique to promote the synthesis of pyrrolidinone derivatives. This method can lead to shorter reaction times, higher yields, and cleaner reaction profiles. rsc.org

The development of synthetic routes that utilize renewable starting materials is another important goal. While not specifically detailed for this compound in the provided context, the use of bio-based feedstocks is a growing trend in the chemical industry.

Stereochemical Control and Chiral Aspects in N Methyl N Phenylpyrrolidin 3 Amine Chemistry

Diastereoselective and Enantioselective Synthesis Pathways

The controlled synthesis of a specific enantiomer of N-methyl-N-phenylpyrrolidin-3-amine requires sophisticated asymmetric strategies. While direct asymmetric syntheses for this exact molecule are not extensively documented, established methodologies for constructing chiral 3-aminopyrrolidines and N-aryl pyrrolidines provide clear pathways. These methods focus on creating the chiral center at C3 with high enantiomeric excess (ee).

Key strategies include:

Organocatalytic Asymmetric Amination: Proline and its derivatives are effective organocatalysts for the asymmetric α-amination of aldehydes, which can be followed by reductive amination and cyclization to form chiral 3-aminopyrrolidines with high yields and enantioselectivity. figshare.comresearchgate.net This approach could be adapted to produce a chiral 3-aminopyrrolidine (B1265635) precursor, which could then be N-arylated and N-methylated.

Palladium-Catalyzed Asymmetric Arylation and Carboamination: Palladium catalysts are instrumental in forming C-N bonds. Enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been demonstrated to produce 2-aryl-N-Boc-pyrrolidines with high enantiomeric purity (e.g., 96:4 er). acs.orgorganic-chemistry.org Analogous methods targeting the C3 position could be envisioned. Furthermore, palladium-catalyzed carboamination of γ-(N-arylamino)alkenes is a powerful tool for creating N-aryl pyrrolidines with excellent diastereoselectivity for trans-2,3- and cis-2,5-disubstituted products. nih.govscilit.com

1,3-Dipolar Cycloadditions: The [3+2] cycloaddition between azomethine ylides and various dipolarophiles is a classic and effective method for synthesizing substituted pyrrolidines. acs.org By using a chiral auxiliary or catalyst, this method can be rendered enantioselective, allowing for the creation of multiple stereocenters simultaneously.

Kinetic Resolution via Asymmetric Catalysis: In a kinetic resolution, a racemic mixture is subjected to a chiral catalyst or reagent that reacts preferentially with one enantiomer, allowing the other to be recovered in enantioenriched form. Chiral phosphoric acids have been used in aza-Michael reactions to achieve kinetic resolution of racemic cyclization precursors, yielding chiral pyrrolidines with high ee. whiterose.ac.uk

The table below summarizes some relevant catalytic systems used for the asymmetric synthesis of the pyrrolidine (B122466) core structure.

Methodology Catalyst/Reagent Substrate Type Product Type Stereoselectivity Reference
Asymmetric α-AminationProlineAldehydes3-Amino PyrrolidinesGood enantioselectivity figshare.comresearchgate.net
Asymmetric α-ArylationPd(OAc)₂ / P(tBu)₃ + (-)-SparteineN-Boc-pyrrolidine2-Aryl-N-Boc-pyrrolidines96:4 er acs.org
Asymmetric ReductionTitanocene CatalystCyclic Imines2,5-Disubstituted PyrrolidinesExcellent ee whiterose.ac.uk
Aza-Michael Reaction (KR)Chiral Phosphoric Acid (TRIP)Racemic Unsaturated AmineChiral Pyrrolidinesup to 90% ee, s=122 whiterose.ac.uk
1,3-Dipolar CycloadditionAg₂CO₃N-tert-ButanesulfinylazadienesDensely Substituted PyrrolidinesHigh diastereoselectivity acs.org

Chiral Resolution Techniques for Enantiomeric Enrichment

When an enantioselective synthesis is not viable or a racemic mixture is produced, chiral resolution is employed to separate the enantiomers. For a basic amine like this compound, several techniques are applicable.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. nih.gov This reaction forms two diastereomeric salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid), which have different physical properties, most notably solubility. Fractional crystallization can then be used to separate the less soluble diastereomer. The desired enantiomer is subsequently recovered by treating the purified diastereomeric salt with a base.

Kinetic Resolution: As mentioned in the synthesis context, kinetic resolution can also be used for separation. Enzymatic methods, often employing lipases, can selectively acylate one enantiomer of a racemic amine or alcohol precursor, allowing for the separation of the acylated product from the unreacted enantiomer. whiterose.ac.uk

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a highly effective analytical and preparative technique for separating enantiomers. yakhak.orgresearchgate.net CSPs are typically based on chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates), which interact differently with each enantiomer, leading to different retention times. This method can provide high levels of enantiomeric purity (>98% ee). mdpi.com

The following table compares common chiral resolution techniques applicable to amines.

Technique Principle Chiral Agent Advantages Disadvantages Reference
Diastereomeric Salt CrystallizationFormation of diastereomers with different solubilitiesChiral acids (e.g., Tartaric acid)Scalable, well-establishedSuccess is empirical, max 50% yield per enantiomer nih.gov
Enzymatic Kinetic ResolutionSelective reaction of one enantiomer catalyzed by an enzymeLipases (e.g., CAL-B)High selectivity, mild conditionsMax 50% yield, enzyme cost/stability whiterose.ac.uk
Chiral HPLCDifferential interaction with a chiral stationary phasePolysaccharide-based CSPsHigh purity, analytical & preparativeHigh cost, solvent consumption, limited scale yakhak.orgmdpi.com

Investigations into Configurational Stability and Stereochemical Inversion

While the C3 carbon is a configurationally stable stereocenter, the tertiary nitrogen atom in this compound is subject to pyramidal inversion (or nitrogen inversion). wikipedia.org This process involves the nitrogen atom and its substituents oscillating through a planar transition state, effectively inverting the stereochemistry at the nitrogen. wikipedia.org For most simple, acyclic tertiary amines, this inversion is extremely rapid at room temperature, preventing the isolation of N-chiral enantiomers. sapub.org

The energy barrier to inversion in this compound is influenced by several competing factors:

Ring Constraint: The incorporation of the nitrogen into the five-membered pyrrolidine ring introduces angle strain in the planar transition state, which tends to increase the inversion barrier compared to an acyclic amine. stereoelectronics.org

N-Phenyl Conjugation: The lone pair of electrons on the nitrogen can delocalize into the π-system of the phenyl ring. This conjugation stabilizes the planar (sp²-hybridized) transition state more than the pyramidal ground state, thereby lowering the inversion barrier. stereoelectronics.org

Electronegativity of Substituents: The electronegativity of the groups attached to the nitrogen also plays a role. Electronegative substituents are known to raise the inversion barrier. stereoelectronics.orgnih.gov

The rapid inversion at the nitrogen means that the chirality of this compound is determined solely by the configuration at the C3 carbon. The N-phenyl conjugation effect is likely dominant, leading to a low barrier and fast racemization at the nitrogen center under normal conditions.

The table below provides context by showing typical energy barriers for pyramidal inversion in various amine structures.

Compound Class Example Inversion Barrier (kcal/mol) Key Influencing Factor Reference
Simple AmineAmmonia (NH₃)5.8Low barrier, quantum tunneling wikipedia.org
Acyclic Tertiary AmineTrimethylamine~6.0Standard for acyclic amines sapub.org
N-Aryl AmineN-Methylaniline~2.0Conjugation with phenyl ring nih.gov
Strained Ring Amine1-Chloro-2,2-diphenylaziridineHighHigh ring strain in transition state stereoelectronics.org
PhosphinePhosphine (PH₃)32Intrinsically higher barrier than N wikipedia.org

Influence of Stereochemistry on Molecular Conformation and Intermolecular Interactions

The three-dimensional shape of this compound is dictated by the stereochemistry at the C3 chiral center. The five-membered pyrrolidine ring is not planar and typically adopts puckered conformations, such as an envelope or a twisted half-chair form, to minimize steric and torsional strain. researchgate.netbeilstein-journals.org

The (R) or (S) configuration at C3 determines the spatial orientation of the N-methylamino group. This group can occupy either a pseudo-equatorial position, pointing away from the general plane of the ring, or a pseudo-axial position, pointing more "up" or "down" relative to the ring. The preferred conformation will seek to minimize steric clashes between the substituents. In related N-aryl pyrrolidines, trans-substituted products are often favored in syntheses, suggesting a thermodynamic preference for placing bulky groups on opposite sides of the ring. nih.gov

This defined spatial arrangement is crucial for intermolecular interactions. The chirality at C3 creates a specific three-dimensional environment around the molecule, which governs how it fits into the active site of a receptor or enzyme. The N-methylamino group contains both a hydrogen bond acceptor (the lone pair on the nitrogen) and a hydrogen bond donor (the N-H proton). The stereochemistry at C3 dictates the precise location and accessibility of these interaction points, which is fundamental to the molecule's biological activity and its behavior in chiral recognition processes, such as separation on a chiral stationary phase. researchgate.net Studies on related chiral 3-aminopyrrolidine lithium amides have shown that the stereochemistry strongly influences solvent-dependent aggregation, highlighting the direct link between molecular configuration and intermolecular behavior. researchgate.net

Computational and Theoretical Investigations of N Methyl N Phenylpyrrolidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict molecular geometries, energies, and properties related to reactivity. For derivatives of N-methylpyrrolidine, DFT studies have been employed to determine electronic structures and the chemical properties influenced by substituents. researchgate.net

Studies on similar aromatic amines and N-methylpyrrolidine derivatives demonstrate that DFT, often using functionals like B3LYP with a 6-31G basis set, can effectively model their properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis, another component of these studies, provides insights into intramolecular charge transfer and hyperconjugative interactions. researchgate.netresearchgate.net Furthermore, the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule. researchgate.net For N-methyl-N-phenylpyrrolidin-3-amine, the lone pairs on the nitrogen atoms would be expected to be regions of high negative potential (nucleophilic), while the hydrogen on the secondary amine might represent a site of positive potential (electrophilic).

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value/Description Significance
Molecular Formula C₁₁H₁₆N₂ Basic compositional information. uni.lunih.gov
Molecular Weight 176.26 g/mol Mass of one mole of the compound. nih.gov
XLogP3 1.8 A measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water. uni.lunih.gov
HOMO Energy --- Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy --- Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap --- Indicator of chemical reactivity and stability. researchgate.net

Specific energy values for HOMO and LUMO require dedicated DFT calculations not publicly available in the search results.

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of this compound. For this secondary amine, characteristic IR absorption bands can be assigned. orgchemboulder.com

N-H Stretch: A single, weak band is expected in the 3350-3310 cm⁻¹ region for a saturated secondary amine. orgchemboulder.comspectroscopyonline.com

C-N Stretch: Aliphatic C-N stretching vibrations are typically observed as medium to weak bands in the 1250-1020 cm⁻¹ range. orgchemboulder.com The aromatic C-N stretch would appear at a higher frequency, typically between 1335-1250 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretch: Peaks for the phenyl group would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks for the pyrrolidine (B122466) and methyl groups would appear just below 3000 cm⁻¹. wpmucdn.com

N-H Wag: A strong, broad band due to N-H wagging is characteristic of primary and secondary amines and is observed in the 910-665 cm⁻¹ region. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR) can be computationally predicted.

¹H NMR: Protons on carbons adjacent to the nitrogen atoms are expected to be deshielded and appear in the ~2.3-3.0 ppm range. libretexts.org The N-H proton signal can be broad and appear between 0.5-5.0 ppm. libretexts.org Protons on the aromatic ring would typically resonate in the 6.5-8.0 ppm region.

¹³C NMR: Carbons directly bonded to the electron-withdrawing nitrogen atom would appear in the 10-65 ppm range. libretexts.org Aromatic carbons would be found further downfield.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Functional Group / Atom Predicted Frequency / Chemical Shift
IR N-H Stretch (secondary amine) 3350 - 3310 cm⁻¹
IR C-N Stretch (aliphatic) 1250 - 1020 cm⁻¹
IR C-N Stretch (aromatic) 1335 - 1250 cm⁻¹
IR N-H Wag 910 - 665 cm⁻¹
¹H NMR -CH₂-N- ~2.3 - 3.0 ppm
¹H NMR Ar-H ~6.5 - 8.0 ppm

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations would reveal its conformational flexibility, including the puckering of the pyrrolidine ring and the rotational freedom around the C-N bonds. These simulations provide a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a protein.

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt. The pyrrolidine ring is not planar and exists in various "envelope" and "twisted" conformations. Furthermore, the nitrogen atom in the pyrrolidine ring can undergo pyramidal inversion, a process where it rapidly inverts its stereochemical configuration. vaia.com Computational studies can calculate the energy barriers for these conformational changes, identifying the most stable, low-energy structures that the molecule is likely to adopt. vaia.com

Molecular Docking Methodologies for Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govyoutube.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. researchgate.net

For this compound, a docking study would involve:

Preparation: Obtaining or modeling the 3D structures of both the ligand (the amine) and the target protein. youtube.com

Docking: Using a program like AutoDock Vina, the ligand is placed into the binding site of the protein in numerous possible conformations and orientations. nih.gov

Scoring: A scoring function calculates the binding affinity (often expressed as a negative value in kcal/mol) for each pose. A more negative score typically indicates a stronger predicted interaction. nih.gov

Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues. nih.gov

While no specific docking studies for this compound were found, this methodology has been successfully applied to similar molecules to identify potential inhibitors for targets like kinases and viral proteins. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

A typical QSAR study involves:

A dataset of compounds with known activities (e.g., inhibitory concentrations).

Calculation of molecular descriptors for each compound (e.g., electronic, steric, hydrophobic properties).

Building a statistical model (e.g., using Comparative Molecular Field Analysis - CoMFA, or Comparative Molecular Similarity Index Analysis - CoMSIA) that correlates the descriptors with the activity. nih.gov

Such models, once validated, can be used to predict the activity of new, untested compounds. For example, QSAR studies on N-phenylpyrimidine-4-amine derivatives have successfully established structure-activity relationships and guided the design of more potent inhibitors. nih.gov The contour maps generated from CoMFA and CoMSIA can show which regions of the molecule are favorable or unfavorable for substitution to enhance activity. nih.gov

Theoretical Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov

A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product. arxiv.org Locating these states using quantum chemical methods (like DFT) allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. nih.govresearchgate.net This information is vital for predicting reaction rates and understanding reaction kinetics. researchgate.net

For this compound, theoretical studies could elucidate the mechanisms of various potential reactions, such as N-alkylation, acylation, or oxidation. mnstate.edu For instance, in a 1,3-dipolar cycloaddition reaction involving a similar amine structure, calculations were used to locate transition structures and apply the distortion/interaction model to understand reactivity and selectivity. nih.gov These computational approaches can distinguish between different possible mechanistic pathways (e.g., concerted vs. stepwise) and predict the stereochemical outcome of a reaction. researchgate.net

Reactivity and Mechanistic Aspects of N Methyl N Phenylpyrrolidin 3 Amine Transformations

Reaction Mechanisms of N-Alkylation and N-Arylation Pathways

The nitrogen atom in N-methyl-N-phenylpyrrolidin-3-amine, being a tertiary amine, is nucleophilic and can participate in alkylation and arylation reactions.

N-Alkylation: Further alkylation of the tertiary amine with an alkyl halide (R-X) proceeds via a direct nucleophilic substitution mechanism (SN2) to form a quaternary ammonium (B1175870) salt. ucalgary.cawikipedia.org This specific type of N-alkylation is known as the Menshutkin reaction. wikipedia.org

The mechanism involves a single step where the lone pair of electrons on the tertiary nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond. ucalgary.ca

Step 1: The nucleophilic nitrogen atom attacks the alkyl halide.

Step 2: A quaternary ammonium salt is formed.

The reaction is generally irreversible, and because over-alkylation is not a concern with tertiary amines, it is a reliable method for synthesizing quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com The reaction rate is sensitive to the steric hindrance of both the tertiary amine and the alkyl halide, with less hindered halides like methyl iodide reacting fastest. masterorganicchemistry.com

An alternative, greener approach for N-alkylation involves the use of alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This process, typically catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an iminium ion (in the case of secondary amines) or a related intermediate, and subsequent reduction by the metal hydride catalyst. nih.gov

N-Arylation: Introducing an additional aryl group onto the tertiary nitrogen is challenging but can be conceptualized through modern cross-coupling methodologies, although these are more commonly applied to primary and secondary amines. Transition-metal-catalyzed reactions like the Buchwald-Hartwig amination (palladium-catalyzed) or Ullmann condensation (copper-catalyzed) are the primary methods for forming C(aryl)-N bonds. nih.govorganic-chemistry.org

A transition-metal-free approach for the N-arylation of amines has been developed using o-silylaryl triflates, which generate highly reactive benzyne (B1209423) intermediates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov The amine then traps the benzyne to form the N-arylated product. nih.gov

Electrophilic and Nucleophilic Substitution Mechanisms on the Pyrrolidine (B122466) and Phenyl Moieties

Electrophilic Aromatic Substitution: The N-phenyl group of the molecule is susceptible to electrophilic aromatic substitution. The nitrogen atom, despite being part of a tertiary amine, possesses a lone pair of electrons that can be delocalized into the benzene (B151609) ring. youtube.com This donation of electron density makes the ring more nucleophilic than benzene itself and strongly activates it towards electrophiles. libretexts.org This activating effect directs incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org

The general mechanism proceeds in two steps: byjus.com

Formation of the Arenium Ion: The electrophile (E⁺) attacks the electron-rich aromatic ring, breaking one of the pi bonds and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com The positive charge is delocalized across the ortho and para positions relative to the attack site. The stability of this intermediate is enhanced by the electron-donating nitrogen atom. libretexts.org

Proton Removal: A base in the reaction mixture removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the substituted product. byjus.com

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, the high reactivity of anilines can lead to overreaction and side products. libretexts.org

Nucleophilic Substitution: The pyrrolidine ring, being a saturated aliphatic system, is generally not susceptible to nucleophilic substitution unless a leaving group is present. The primary amine at the C3 position is a nucleophile itself. Reactions at this position would typically involve its own nucleophilic character rather than being substituted. However, intramolecular nucleophilic substitution is a key step in the formation of pyrrolidines from haloamines. wikipedia.org

Cyclization and Ring-Opening Reaction Mechanisms Involving the Pyrrolidine Scaffold

Cyclization: The pyrrolidine ring is a stable five-membered heterocycle. Its synthesis often involves cyclization reactions. A common strategy is the intramolecular nucleophilic substitution of a γ-amino alkyl halide, where the amine nitrogen acts as the nucleophile to displace a halide from the same molecule, forming the ring. wikipedia.orgorganic-chemistry.org Another modern approach involves the rhodium-catalyzed intramolecular N-H and N-Me olefin aziridination followed by a domino ring-opening reaction to form substituted pyrrolidines. nih.gov

Ring-Opening: While the pyrrolidine ring is generally stable, it can undergo ring-opening reactions under specific conditions. The von Braun reaction, for instance, involves treating a tertiary cyclic amine with cyanogen (B1215507) bromide (BrCN). nih.gov This reaction cleaves a C-N bond adjacent to the nitrogen. The mechanism proceeds through a quaternary cyanoammonium intermediate, which subsequently fragments via nucleophilic attack by the bromide ion on one of the α-carbons of the ring, leading to a ring-opened cyanamide. nih.gov

Three-membered heterocycles like aziridines are significantly more strained and readily undergo nucleophilic ring-opening reactions. nih.gov While pyrrolidine is less strained, high-energy conditions or the use of potent reagents can induce cleavage.

Investigation of Reactive Intermediate Species and Elucidation of Transition States

The transformations of this compound involve several key reactive intermediates and transition states that dictate the reaction pathways and stereochemical outcomes.

Arenium Ions (Sigma Complexes): As discussed, these are crucial resonance-stabilized carbocation intermediates in electrophilic aromatic substitution reactions on the phenyl ring. byjus.com Their stability, influenced by the electron-donating amino group, determines the rate and regioselectivity of the substitution. libretexts.org

Quaternary Ammonium Ions: These are the stable products of N-alkylation but also act as intermediates in elimination reactions like the Hofmann elimination. libretexts.org In the von Braun reaction, a quaternary cyanoammonium species is the key intermediate prior to ring cleavage. nih.gov

Transition States in SN2 Reactions: The N-alkylation of the tertiary amine proceeds through a classic SN2 transition state where the nitrogen, the α-carbon of the alkyl halide, and the leaving halide are partially bonded in a trigonal bipyramidal geometry. chemguide.co.uk Similarly, intramolecular cyclization to form a pyrrolidine ring from a haloamine would involve an analogous SN2 transition state.

Carbocationic Intermediates: While SN2 pathways are common, SN1-type mechanisms involving carbocation intermediates can occur, particularly at sterically hindered carbons or with substrates that can form highly stabilized carbocations. For instance, some acid-catalyzed ring-opening reactions of aziridines (a related heterocycle) can proceed via an SN1-like pathway, leading to a loss of stereospecificity. nih.gov

Computational studies using methods like Density Functional Theory (DFT) are often employed to analyze the geometries and energies of these transition states and intermediates, providing detailed insight into reaction barriers and selectivity. researchgate.net

Influence of Solvent Systems and Catalytic Species on Reaction Kinetics and Selectivity

Solvents and catalysts exert profound control over the rate, yield, and selectivity of chemical reactions involving this compound.

Influence of Solvent Systems: The choice of solvent can dramatically alter reaction kinetics by differentially solvating the reactants and the transition state. chemrxiv.org

Polarity and Dielectric Constant: For reactions proceeding through polar or charged transition states, such as the SN2 N-alkylation, polar solvents can stabilize the transition state more than the reactants, accelerating the reaction. However, if the reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease in polar solvents. chemrxiv.org In some reactions, the rate constant is inversely proportional to the dielectric constant of the solvent, indicating a non-polar transition state. ajgreenchem.com

Hydrogen Bonding: Protic solvents like alcohols can engage in hydrogen bonding, which can either stabilize or hinder reactants or intermediates. For example, a solvent like methanol (B129727) can act simply as a polar medium, whereas a solvent like hexafluoroisopropanol (HFIP) can form explicit hydrogen bonds that significantly affect the activation barrier. chemrxiv.org

Aprotic vs. Protic Solvents: Polar aprotic solvents (e.g., DMSO, DMF) are often preferred for SN2 reactions as they solvate the cation but not the nucleophile, leaving the nucleophile more reactive.

Table 1: Illustrative Effect of Solvent on Second-Order Rate Constant (k) for a Nucleophilic Substitution Reaction This table presents generalized data for the formation of a substituted piperidine, illustrating trends that could be observed in analogous reactions involving pyrrolidines. ajgreenchem.com

SolventDielectric Constant (ε at 25°C)Temperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)
Methanol32.7250.015
Methanol32.7400.042
Ethanol24.6250.028
Ethanol24.6400.065

This interactive table demonstrates that the reaction is faster in the less polar solvent (ethanol) and that the rate increases with temperature, consistent with the Arrhenius equation. ajgreenchem.com

Influence of Catalytic Species: Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate and often controlling selectivity.

Acid/Base Catalysis: Electrophilic aromatic substitution is often catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃) that generates a more potent electrophile. byjus.com

Transition Metal Catalysis: As mentioned, transition metals are central to many N-alkylation and N-arylation reactions. nih.govnih.gov Ruthenium, iridium, palladium, and copper complexes are widely used. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net The choice of metal and, crucially, the associated ligands can fine-tune the catalyst's activity and selectivity (e.g., achieving mono-alkylation vs. di-alkylation). researchgate.netrsc.org For example, in the borrowing hydrogen mechanism, the metal complex is responsible for both the dehydrogenation of the alcohol and the subsequent reduction of the iminium intermediate. nih.gov

Table 2: Examples of Catalysts Used in Amine Transformations

Reaction TypeCatalystReactantsFunctionRef.
N-Alkylation (Borrowing Hydrogen)[Ru(p-cymene)Cl₂]₂Primary Amine + AlcoholActivates alcohol for C-N bond formation nih.govorganic-chemistry.org
N-ArylationCuIAmine + Aryl HalideMediates C(aryl)-N cross-coupling organic-chemistry.orgresearchgate.net
N-ArylationPd(OAc)₂ + LigandAmine + Aryl HalideCatalyzes C(aryl)-N cross-coupling nih.gov
Pyrrolidine SynthesisCp*Ir ComplexPrimary Amine + DiolCatalyzes N-heterocyclization organic-chemistry.org

Advanced Derivatization and Functionalization Strategies for Research Probes

Introduction of Reporter Tags for Analytical and Imaging Applications

The covalent attachment of reporter tags is a fundamental strategy for enabling the detection and visualization of molecules in complex environments. For N-methyl-N-phenylpyrrolidin-3-amine, the secondary amine of the pyrrolidine (B122466) ring is the primary site for derivatization using common amine-reactive chemistry.

Fluorescent tags are paramount for cellular imaging and sensitive detection assays. nih.govyoutube.com A variety of fluorescent dyes can be conjugated to the N-1 position of the pyrrolidine ring. Amine-reactive derivatives of fluorophores, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, readily react with the secondary amine under mild conditions to form stable amide or thiourea (B124793) bonds, respectively. google.com For example, BODIPY dyes, known for their sharp emission peaks and high quantum yields, can be introduced as NHS esters to label the molecule for fluorescence microscopy applications. google.com Similarly, Dansyl chloride can react with the secondary amine to yield a fluorescent sulfonamide conjugate, whose emission is often sensitive to the polarity of its local environment. nih.gov While direct labeling of the exocyclic tertiary amine is challenging due to its low nucleophilicity, the aliphatic nature of some tertiary amines can inherently exhibit fluorescence, a property that could be harnessed in hyperbranched polymers or other specific contexts. acs.orgnih.gov

Affinity tags, such as biotin (B1667282), are also widely used for purification and detection. The process of biotinylation involves attaching biotin to a molecule, which can then be strongly bound by streptavidin or avidin. nih.gov Amine-reactive biotinylation reagents, like NHS-biotin, can be used to attach a biotin tag to the N-1 position of this compound, facilitating its use in pull-down assays or for detection using enzyme-conjugated streptavidin. beilstein-journals.orgnih.gov

Table 1: Reporter Tags for Derivatization of this compound

Reporter Tag Type Example Reagent Reactive Group Target Site on Compound Application
Fluorescent Tag BODIPY-NHS Ester N-Hydroxysuccinimide N-1 Pyrrolidine Amine Cellular Imaging, Fluorescence Assays google.com
Fluorescent Tag Dansyl Chloride Sulfonyl Chloride N-1 Pyrrolidine Amine Fluorescent Probing, Chromatography nih.gov
Affinity Tag NHS-Biotin N-Hydroxysuccinimide N-1 Pyrrolidine Amine Protein Detection, Purification nih.govbeilstein-journals.org

Synthesis of Labeled Analogues for Mechanistic and Tracing Studies

Isotopically labeled analogues of this compound are invaluable tools for mechanistic studies, metabolic tracing, and as internal standards for quantitative analysis by mass spectrometry. nih.gov The primary methods involve the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

Deuterium labeling can be achieved by using deuterated starting materials in the synthesis. For instance, to label the phenyl ring, aniline-d5 (B30001) can be used as a precursor in the synthetic route. nih.gov This strategy places deuterium atoms at non-exchangeable positions on the aromatic ring, creating a stable labeled analogue. To introduce a deuterated methyl group, a deuterated methylating agent like iodomethane-d3 (B117434) (CD₃I) or deuterated methanol (B129727) ([D₄]methanol) can be used in the N-methylation step. nih.govmonash.edu Such labeling is particularly useful for kinetic isotope effect studies and for simplifying proton NMR spectra. princeton.edu

Carbon-13 labeling is another powerful technique, especially for NMR-based structural and dynamic studies. nih.govresearchgate.net A ¹³C-labeled methyl group can be introduced using ¹³C-methyl iodide. monash.edu For more extensive labeling, precursors for the pyrrolidine ring itself, such as ¹³C-labeled barbituric acid or other small molecules, can be employed in a multi-step synthesis to build the heterocyclic core. researchgate.net Hyperpolarized ¹³C-labeled compounds can provide dramatic signal enhancements in MRI, opening possibilities for in vivo imaging of metabolic processes. nih.gov

Table 2: Strategies for Isotopic Labeling of this compound

Isotope Labeling Position Example Precursor/Reagent Purpose
Deuterium (²H) Phenyl Ring Aniline-d5 Mass Spectrometry Standard, Metabolic Tracing nih.gov
Deuterium (²H) N-Methyl Group Iodomethane-d3 (CD₃I) Kinetic Isotope Effect Studies, NMR nih.gov
Carbon-13 (¹³C) N-Methyl Group ¹³C-Methyl Iodide NMR-based Structural Studies monash.edu
Carbon-13 (¹³C) Pyrrolidine Ring ¹³C-labeled cyclic precursors Mechanistic Studies, Hyperpolarized MRI nih.govresearchgate.net

Preparation of Functionalized Derivatives for Advanced Material Science Applications

While direct applications of this compound in material science are not extensively documented, its structural motifs—the N-phenylamine and pyrrolidine units—suggest significant potential. Functionalized derivatives could serve as monomers or additives for creating advanced materials with tailored properties.

The N-phenylamine moiety is a key component in conductive polymers like polyaniline. By analogy, derivatives of this compound could be polymerized to create novel materials for organic electronics. nih.govacs.org For example, if functional groups suitable for polymerization (e.g., vinyl, ethynyl, or halides for cross-coupling) are introduced onto the phenyl ring, the resulting monomer could be incorporated into polymers for applications in sensors, organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs). The pyrrolidine side group would add solubility and influence the morphological and electronic properties of the final polymer. Diketopyrrolopyrrole (DPP) dyes, which contain a related five-membered ring system, are used in organic electronics, suggesting that pyrrolidine-containing structures can be integrated into electronically active materials. rsc.org

Furthermore, the pyrrolidine scaffold is a common feature in polymers designed for biomedical applications. google.com By attaching this compound as a pendant group to a polymer backbone, one could develop materials for drug delivery or functional hydrogels. The basic nitrogen atoms in the molecule could also be exploited for creating ion-exchange membranes or materials with specific catalytic activities.

Table 3: Potential Material Science Applications of Functionalized Derivatives

Application Area Functionalization Strategy Relevant Structural Feature Potential Property/Function
Organic Electronics Polymerization via functionalized phenyl ring N-Phenylamine Charge transport, semiconductivity nih.govacs.org
Conductive Polymers Incorporation as a monomer into a polymer chain N-Phenylamine Electrical conductivity, electrochromism
Biomedical Polymers Attachment as a pendant group to a polymer backbone Pyrrolidine ring Biocompatibility, drug carrier google.com
Catalysis Immobilization on a solid support Basic Nitrogen atoms Solid-phase catalyst, base catalyst

Strategies for Modifying Phenyl and Methyl Substituents to Explore Structure-Reactivity Relationships

Systematic modification of the phenyl and N-methyl groups on this compound is a classic strategy to probe structure-reactivity relationships. These studies are essential for fine-tuning the molecule's properties, such as basicity, nucleophilicity, and steric profile, which in turn govern its chemical behavior.

Modifications to the phenyl ring are typically achieved by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the ortho, meta, or para positions. The synthesis would start from a correspondingly substituted aniline. EDGs (e.g., -OCH₃, -CH₃) increase the electron density on the phenyl ring and the exocyclic nitrogen, enhancing its basicity and nucleophilicity. Conversely, EWGs (e.g., -NO₂, -Cl, -CF₃) decrease the electron density, making the nitrogen less basic. capes.gov.br These electronic effects have a predictable impact on the reactivity of the molecule in reactions such as N-arylation or electrophilic aromatic substitution. organic-chemistry.orgnih.gov

Table 4: Exploring Structure-Reactivity Relationships via Substituent Modification

Modification Site Type of Substituent Example Expected Effect on Properties
Phenyl Ring Electron-Donating Group (EDG) -OCH₃, -CH₃ Increased basicity and nucleophilicity of N atoms capes.gov.br
Phenyl Ring Electron-Withdrawing Group (EWG) -NO₂, -Cl Decreased basicity and nucleophilicity of N atoms capes.gov.br
N-Alkyl Group Larger Alkyl Group -CH₂CH₃, -CH(CH₃)₂ Increased steric hindrance, altered basicity
N-Alkyl Group Functionalized Alkyl Group -CH₂C₆H₅ (Benzyl) Introduction of new reactive sites, altered steric/electronic profile monash.edu

N Methyl N Phenylpyrrolidin 3 Amine As a Versatile Synthetic Building Block and Chemical Scaffold

Utility in the Construction of Complex Nitrogen-Containing Heterocycles

The pyrrolidine (B122466) nucleus is a foundational scaffold in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. nih.govajol.info N-methyl-N-phenylpyrrolidin-3-amine serves as a valuable starting material in this context due to its inherent reactivity and multiple functionalization points. The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and can readily undergo substitution reactions, with a significant percentage of FDA-approved drugs containing a pyrrolidine ring being substituted at the N-1 position. nih.gov

The synthesis of more complex heterocyclic systems can be achieved through various strategies starting from this scaffold. For instance, intramolecular aza-Michael reactions are a powerful, atom-economical method for creating nitrogen heterocycles. ajol.info The N-phenylpyrrolidine structure can be a target for such cyclization reactions. Furthermore, the amino group of the scaffold can participate in reactions to build fused ring systems. For example, reactions involving aminoalkynes and carbonyls are used to construct pyridines and other fused heterocyclic systems through amination-cyclization cascades. mdpi.com The N-methyl-N-phenylamino moiety can direct or participate in these transformations, leading to novel and complex molecular architectures. The synthesis of pyrimidine (B1678525) derivatives, another important class of heterocycles, often involves reactions with amines to build the core structure. nih.gov

Application in Combinatorial Library Synthesis for Chemical Biology Research

Combinatorial chemistry is a key technology in drug discovery for generating large numbers of compounds for biological screening. The this compound scaffold is well-suited for the creation of combinatorial libraries due to its multiple points of diversification. nih.govnih.gov A technique known as encoded combinatorial chemistry has been successfully used to synthesize and screen libraries of highly functionalized pyrrolidines to identify potent enzyme inhibitors. nih.gov

In this approach, a solid-phase synthesis strategy is employed where the pyrrolidine core is systematically modified with various building blocks. nih.gov The this compound scaffold offers at least three diversification points:

The Pyrrolidine Nitrogen (N-1): This secondary amine can be acylated, alkylated, or used in other coupling reactions to introduce a wide range of substituents. nih.govnih.gov

The Phenyl Ring: The aromatic ring can be substituted at its ortho, meta, or para positions through electrophilic aromatic substitution or cross-coupling reactions, allowing for fine-tuning of electronic and steric properties.

The Pyrrolidine Ring Backbone: The carbon atoms of the pyrrolidine ring can also be functionalized, although this is often established during the synthesis of the initial scaffold.

By systematically reacting a core scaffold like this compound with different sets of reagents in a combinatorial fashion, a large library of distinct compounds can be rapidly generated. Screening these libraries against biological targets, such as enzymes or receptors, can lead to the identification of new lead compounds for drug development. nih.gov

Role as a Precursor for Advanced Organic Transformations and Multistep Syntheses

This compound is a valuable precursor for a variety of advanced organic transformations and multistep synthetic sequences. The amine functionality is a key reactive handle for numerous reactions. One common transformation is reductive amination, where aldehydes or ketones react with an amine in the presence of a reducing agent to form a new, more substituted amine. libretexts.org This allows for the elaboration of the structure by adding new carbon-based groups to the nitrogen atom.

Alkylation is another fundamental transformation. The pyrrolidine nitrogen can be alkylated to introduce new functional groups. nih.gov N-methylation of amino acids and related structures is a common strategy in medicinal chemistry to enhance properties like lipophilicity and membrane permeability. monash.edu The synthesis of the antibiotic premafloxacin, for example, relies on a key intermediate, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, highlighting the importance of such substituted pyrrolidine amines in complex synthesis. nih.gov

Furthermore, the N-methylaniline moiety can be a precursor for other functionalities. For example, a patented method describes the preparation of 3-(N-methyl-N-phenyl)aminoacrolein from N-methylaniline and tetramethoxypropane, demonstrating how the N-alkylaniline part of the molecule can be involved in forming new carbon-carbon bonds and functional groups. google.com This indicates that the N-methyl-N-phenylamino group in the pyrrolidine scaffold can be leveraged in similar transformations to build more complex molecular architectures in multistep syntheses.

Contribution to the Design of Molecular Probes and Ligands for Biological Systems

The pyrrolidine scaffold is a privileged structure in the design of molecules that interact with biological systems. nih.gov Its three-dimensional shape and the stereogenic centers that can be incorporated allow for precise spatial orientation of substituents, which is crucial for selective binding to proteins and other biological targets. researchgate.net this compound serves as an excellent starting point for designing such molecular probes and ligands.

The N-methyl group is known to have a significant impact on the biological properties of a molecule. N-methylation can increase a compound's selectivity for a particular biological target and improve its pharmacokinetic profile by increasing its ability to cross cell membranes. monash.edumdpi.com For instance, studies on norbelladine (B1215549) derivatives have shown that N-methylation can modulate their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, as well as their antiviral activity. mdpi.com

The N-phenyl group provides a large, rigid substituent that can engage in pi-stacking or hydrophobic interactions within a protein's binding pocket. By modifying the substitution pattern on this phenyl ring, researchers can systematically probe the steric and electronic requirements for optimal binding. Pyrrolidine derivatives are also widely used as ligands for transition metals and as organocatalysts, underscoring their versatility in interacting with other molecules. nih.gov Therefore, this compound is a valuable scaffold for developing specific ligands and probes to study and modulate the function of biological systems.

Advanced Analytical Methodologies for Characterization and Purity Assessment of N Methyl N Phenylpyrrolidin 3 Amine

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., advanced NMR, high-resolution mass spectrometry, infrared spectroscopy)

High-resolution spectroscopic methods are fundamental for the unambiguous identification and structural confirmation of N-methyl-N-phenylpyrrolidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on its structure. The molecule possesses distinct proton and carbon environments, including the aromatic phenyl group, the aliphatic pyrrolidine (B122466) ring, and the N-methyl group. rsc.orglibretexts.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning specific proton and carbon signals and confirming connectivity.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Phenyl C-H (ortho, meta, para) 7.20 - 6.60 147.7 (C-N), 128.8 (meta), 117.1 (para), 112.4 (ortho) Aromatic protons appear as multiplets. Carbon signals are distinct due to substitution. rsc.org
Pyrrolidine C-H (at C3) ~3.5 - 4.0 ~55 - 65 The methine proton at the chiral center, adjacent to the N-phenylamino group.
Pyrrolidine N-CH₂ ~3.0 - 3.5 ~50 - 60 Protons on carbons adjacent to the pyrrolidine nitrogen.
Pyrrolidine C-CH₂-C ~2.0 - 2.5 ~30 - 40 Methylene protons on the pyrrolidine ring not adjacent to nitrogen.
N-CH₃ ~2.3 - 2.8 ~40 - 45 The singlet signal for the methyl group attached to the tertiary amine.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The technique can differentiate the compound from other molecules with the same nominal mass. The exact monoisotopic mass of the neutral molecule (C₁₁H₁₆N₂) is 176.1313 Da. nih.gov In practice, analysis is typically performed on the protonated molecule, [M+H]⁺, which would have a theoretical m/z of 177.1386. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. As a tertiary amine, this compound will not show the characteristic N-H stretching bands seen in primary or secondary amines. wpmucdn.comspectroscopyonline.comorgchemboulder.com The spectrum would be dominated by C-H and C-N stretching vibrations, as well as aromatic ring absorptions.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 3000 - 2850 Medium
Aromatic C=C Bending 1600 & 1475 Medium to Strong
Aliphatic C-N Stretch 1250 - 1020 Medium
Aromatic C-N Stretch 1335 - 1250 Strong
Aromatic C-H Out-of-Plane Bending 770 - 730 & 710 - 690 Strong

Chromatographic Separation Techniques for Purity Determination and Chiral Analysis (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry methods development)

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): The presence of a stereocenter at the C3 position of the pyrrolidine ring means that this compound exists as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers. Method development would involve screening various chiral stationary phases (CSPs). For similar amine compounds, polysaccharide-based or cyclodextrin-based columns have proven effective. nih.gov The separation of enantiomers is crucial as they may exhibit different pharmacological profiles.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing purity and identifying volatile and semi-volatile impurities. A method for analyzing this compound would typically involve a capillary column with a non-polar or medium-polarity stationary phase, such as a ZB-5MS column. mostwiedzy.pl The mass spectrometer, often operated in selected ion monitoring (SIM) mode, provides high sensitivity and selectivity for the target analyte and potential impurities. mostwiedzy.pl Acylation of the amine with reagents like heptafluorobutyric anhydride (B1165640) can improve chromatographic behavior and yield characteristic fragment ions for structural confirmation. nih.gov

Hypothetical GC-MS Method Parameters

Parameter Condition
GC Column Zebron ZB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) mostwiedzy.pl
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 min
MS Interface Temp 280 °C
Ionization Mode Electron Impact (EI) at 70 eV
Detection Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the relative and absolute stereochemistry of chiral centers, providing precise measurements of bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray diffraction analysis would provide irrefutable proof of its conformation and the absolute configuration (R or S) of its stereocenter. This information is invaluable for structure-activity relationship studies. As of now, publicly accessible crystallographic data for this specific compound is not available.

Advanced Mass Spectrometry Techniques (e.g., Ion Mobility-Mass Spectrometry for gas-phase conformational studies, detailed fragmentation pathway analysis)

Advanced mass spectrometry techniques offer deeper insights into the intrinsic properties of the molecule, such as its gas-phase shape and fragmentation behavior.

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge as they drift through a gas-filled cell, providing a measure of their rotationally averaged collision cross-section (CCS). This technique can distinguish between isomers that are difficult to separate by chromatography alone and provides information about the molecule's gas-phase conformation. rsc.orgnih.gov Predicted CCS values for various adducts of this compound have been calculated, offering a baseline for experimental verification. uni.lu

Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 177.13863 139.4
[M+Na]⁺ 199.12057 144.0
[M-H]⁻ 175.12407 144.0
[M+K]⁺ 215.09451 141.8

Data sourced from computational predictions. uni.lu

Detailed Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule. This analysis helps to confirm the structure by correlating the observed fragment ions with the proposed molecular structure. For this compound, fragmentation is expected to be directed by the nitrogen atoms. libretexts.orgnih.gov Key fragmentation processes would likely include alpha-cleavage adjacent to the pyrrolidine nitrogen, leading to the opening of the heterocyclic ring, and cleavage of the C-N bond connecting the phenyl group. mdpi.com

Predicted Key Fragment Ions in MS/MS of [C₁₁H₁₆N₂ + H]⁺

Proposed Fragment Structure m/z (nominal) Fragmentation Pathway
Phenyl ring fragments (e.g., C₆H₅⁺) 77 Loss of the pyrrolidine-amine side chain.
N-phenyl-aziridinium ion 106 Resulting from pyrrolidine ring cleavage and rearrangement.
Protonated N-methylaniline 108 Cleavage of the bond between C3 and the phenylamino (B1219803) group.
Iminium ion from alpha-cleavage 121 Cleavage of the C-C bond in the pyrrolidine ring adjacent to the nitrogen.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-methyl-N-phenylpyrrolidin-3-amine derivatives?

Methodological Answer: Synthetic optimization should focus on reagent selection, reaction time, and purification techniques. For example:

  • Catalyst systems : Copper(I) bromide with cesium carbonate (Cs₂CO₃) has been used in Buchwald-Hartwig amination for similar pyrrolidine derivatives, though yields may be low (e.g., 17.9% in one protocol) . Alternative catalysts like Cu(OAc)₂ with phenyl boronic acid in CH₂Cl₂ under mild conditions may improve efficiency .
  • Purification : Flash chromatography with silica gel (63–200 mesh) and eluents like EtOAc/hexanes is standard for isolating amine derivatives .
  • Monitoring : TLC (Silica gel 60 Å plates) is critical to track reaction progress and minimize side products .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Use ¹H and ¹³C NMR (e.g., 300 MHz Varian spectrometer) to confirm proton environments and carbon frameworks. For example, methyl groups in pyrrolidine rings typically appear at δ 1.2–2.5 ppm .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates molecular weight (e.g., [M+H]+ peaks) .
  • X-ray crystallography : For crystalline derivatives, compare bond angles and dihedral angles with structurally analogous compounds like 4-Methyl-N-(3-methylphenyl)pyridin-2-amine .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer: Leverage molecular docking and QSAR (Quantitative Structure-Activity Relationship) models:

  • Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinase or protease active sites). For example, pyridinylamine derivatives have shown affinity for ATP-binding pockets in kinases .
  • QSAR parameters : Calculate logP, polar surface area, and H-bond donors/acceptors to predict bioavailability. Pyrrolidine moieties often enhance solubility, while aryl groups influence target specificity .

Q. What strategies resolve contradictions in reaction yield data for N-arylpyrrolidine syntheses?

Methodological Answer: Analyze variables across protocols:

  • Catalyst loading : Low yields (e.g., 17.9% ) may stem from suboptimal Cu(I) concentrations. Compare with Pd-based systems for C–N coupling, which achieve higher yields (>60%) in some arylations .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) may stabilize intermediates better than CH₂Cl₂ in certain cases .
  • Substrate electronics : Electron-deficient aryl halides typically react faster in aminations. Use Hammett constants (σ) to correlate substituent effects with yields .

Q. How can regioselectivity challenges in this compound functionalization be addressed?

Methodological Answer: Employ directing groups or steric control:

  • Directing groups : Install temporary groups (e.g., acetamide) on the pyrrolidine nitrogen to steer electrophilic substitution to specific positions. A protocol for N-(2-(2-halophenoxy)pyridin-3-yl)acetamide demonstrates this approach .
  • Steric hindrance : Bulky substituents on the phenyl ring can block undesired reaction sites. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine derivatives use cyclopropyl groups to control reactivity .

Q. What are the best practices for evaluating the biological activity of this compound analogs?

Methodological Answer: Use tiered assays:

  • In vitro screening : Test enzyme inhibition (e.g., kinase assays with ADP-Glo™) or antimicrobial activity (e.g., MIC assays against Candida albicans) .
  • Cellular assays : Assess cytotoxicity (MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .
  • ADME profiling : Measure metabolic stability in liver microsomes and permeability (Caco-2 monolayer model) to prioritize lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.